N-[2-(1H-imidazol-4-yl)ethyl]-2-{[1-(3-methylbutyl)-1H-indol-4-yl]oxy}acetamide
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Overview
Description
N-[2-(1H-imidazol-4-yl)ethyl]-2-{[1-(3-methylbutyl)-1H-indol-4-yl]oxy}acetamide is a complex organic compound that features both imidazole and indole moieties These structural motifs are significant in medicinal chemistry due to their presence in various biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-imidazol-4-yl)ethyl]-2-{[1-(3-methylbutyl)-1H-indol-4-yl]oxy}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and indole intermediates. These intermediates are then coupled through an acetamide linkage.
Imidazole Synthesis: The imidazole ring can be synthesized via the cyclization of amido-nitriles in the presence of a nickel catalyst.
Indole Synthesis: The indole ring is often synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Coupling Reaction: The final step involves coupling the imidazole and indole intermediates using an acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-imidazol-4-yl)ethyl]-2-{[1-(3-methylbutyl)-1H-indol-4-yl]oxy}acetamide can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[2-(1H-imidazol-4-yl)ethyl]-2-{[1-(3-methylbutyl)-1H-indol-4-yl]oxy}acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(1H-imidazol-4-yl)ethyl]-2-{[1-(3-methylbutyl)-1H-indol-4-yl]oxy}acetamide involves its interaction with specific molecular targets. The imidazole and indole moieties can bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-Imidazol-4-yl)ethyl]acrylamide: Shares the imidazole moiety but lacks the indole structure.
Indole-3-acetic acid: Contains the indole moiety but differs in its functional groups and overall structure.
Uniqueness
N-[2-(1H-imidazol-4-yl)ethyl]-2-{[1-(3-methylbutyl)-1H-indol-4-yl]oxy}acetamide is unique due to its combination of imidazole and indole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C20H26N4O2 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-[2-(1H-imidazol-5-yl)ethyl]-2-[1-(3-methylbutyl)indol-4-yl]oxyacetamide |
InChI |
InChI=1S/C20H26N4O2/c1-15(2)7-10-24-11-8-17-18(24)4-3-5-19(17)26-13-20(25)22-9-6-16-12-21-14-23-16/h3-5,8,11-12,14-15H,6-7,9-10,13H2,1-2H3,(H,21,23)(H,22,25) |
InChI Key |
DGUMNRVHKXSAHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C=CC2=C1C=CC=C2OCC(=O)NCCC3=CN=CN3 |
Origin of Product |
United States |
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